

Application Notes and Protocols for U7D-1 in Preclinical Research

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Compound of Interest

Compound Name: U7D-1

Cat. No.: B15542223

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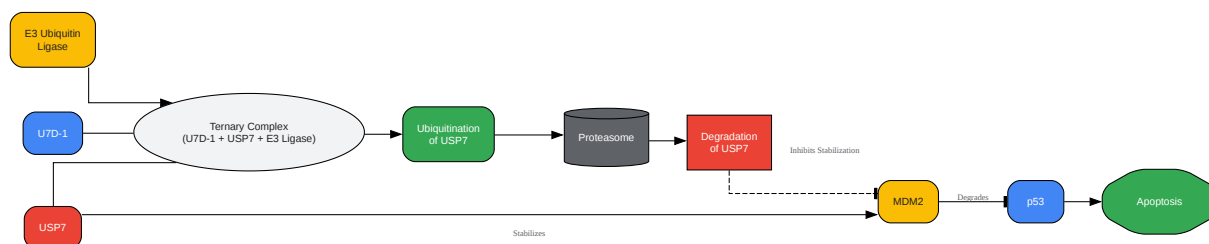
Executive Summary

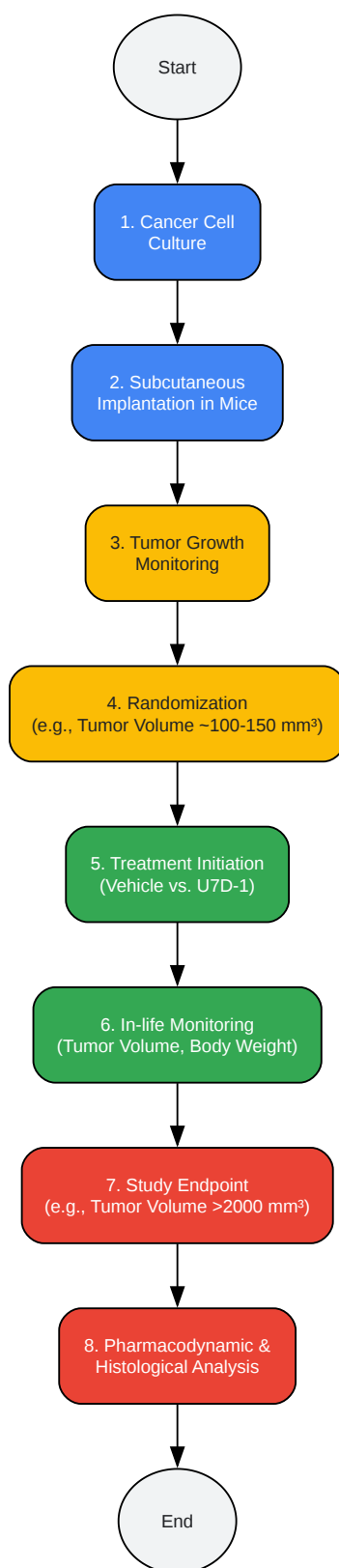
U7D-1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7). While in vitro studies have demonstrated its efficacy in degrading USP7 and inducing apoptosis in cancer cell lines, specific in vivo dosage and administration protocols for **U7D-1** in mouse models have not yet been published in peer-reviewed literature. This document provides a comprehensive overview of the available information on **U7D-1**, including its mechanism of action and in vitro activity. Furthermore, it offers generalized protocols for the in vivo administration of PROTACs in mouse models based on common practices in the field, which can serve as a valuable starting point for researchers designing preclinical studies with **U7D-1** or similar molecules.

U7D-1: Mechanism of Action and In Vitro Activity

U7D-1 is a bifunctional molecule that simultaneously binds to USP7 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of USP7. USP7 is a deubiquitinating enzyme that plays a crucial role in regulating the stability of various proteins, including MDM2, a key negative regulator of the tumor suppressor p53. By degrading USP7, **U7D-1** disrupts the USP7-MDM2-p53 axis, leading to the stabilization and activation of p53, which in turn can trigger apoptosis in cancer cells.

Signaling Pathway of U7D-1





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